molecular formula C25H26N4O10 B12805327 (2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid CAS No. 86632-68-0

(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid

Cat. No.: B12805327
CAS No.: 86632-68-0
M. Wt: 542.5 g/mol
InChI Key: PCGZLHJGOAQSFE-DFSHTBJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipeptidyl Polyoxin L analog is a synthetic compound derived from the naturally occurring polyoxins, which are peptidyl nucleoside antibiotics. These compounds are known for their potent antifungal properties, primarily due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis . The analogs of polyoxin L have been developed to improve the pharmacokinetic properties and biological activity of the original compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipeptidyl Polyoxin L analog typically involves the modification of the polyoxin structure to enhance its stability and efficacy. One common approach is the synthesis of carbocyclic polyoxin C analogs. For instance, a carbocyclic uracil polyoxin C analog can be prepared from an acylnitroso-derived hetero-Diels-Alder cycloadduct . Another method involves the use of benzyloxycarbonyl-protected alpha-amino fatty acid p-nitrophenyl ester and uracil polyoxin C, followed by transfer hydrogenolysis using palladium black and formic acid to yield diastereomeric dipeptidyl polyoxin L analogs .

Industrial Production Methods

Industrial production methods for Dipeptidyl Polyoxin L analogs are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of these compounds.

Chemical Reactions Analysis

Types of Reactions

Dipeptidyl Polyoxin L analogs undergo various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Dipeptidyl Polyoxin L analogs include:

Major Products Formed

The major products formed from these reactions are typically diastereomeric dipeptidyl polyoxin L analogs with enhanced antifungal activity and improved pharmacokinetic properties .

Properties

CAS No.

86632-68-0

Molecular Formula

C25H26N4O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

InChI

InChI=1S/C25H26N4O10/c26-16(11-12-1-5-14(6-2-12)38-15-7-3-13(30)4-8-15)22(34)28-18(24(35)36)21-19(32)20(33)23(39-21)29-10-9-17(31)27-25(29)37/h1-10,16,18-21,23,30,32-33H,11,26H2,(H,28,34)(H,35,36)(H,27,31,37)/t16-,18-,19-,20+,21?,23+/m0/s1

InChI Key

PCGZLHJGOAQSFE-DFSHTBJVSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](C2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)OC4=CC=C(C=C4)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N)OC4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.